![molecular formula C25H21NO B12605726 {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone CAS No. 916584-43-5](/img/structure/B12605726.png)
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features an azulenyl core substituted with a dimethylaminophenyl group and a phenylmethanone moiety, contributing to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azulenyl core, followed by the introduction of the dimethylaminophenyl group through electrophilic substitution reactions. The final step involves the addition of the phenylmethanone group via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulenyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can affect various cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone: shares similarities with other azulenyl derivatives and phenylmethanone compounds.
1-(4-Fluorophenyl)piperazine: Another compound with a phenyl group and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
916584-43-5 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
[3-[4-(dimethylamino)phenyl]azulen-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21NO/c1-26(2)20-15-13-18(14-16-20)23-17-24(22-12-8-4-7-11-21(22)23)25(27)19-9-5-3-6-10-19/h3-17H,1-2H3 |
InChIキー |
WHWSIMSUCDVCOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
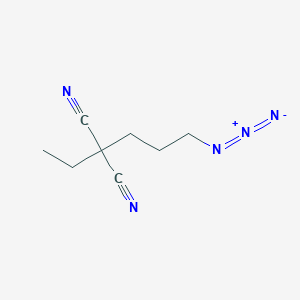
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
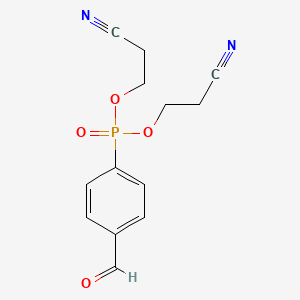
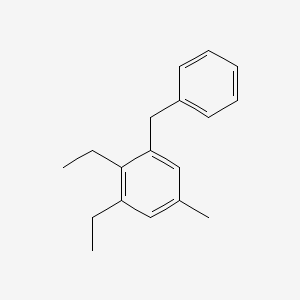

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
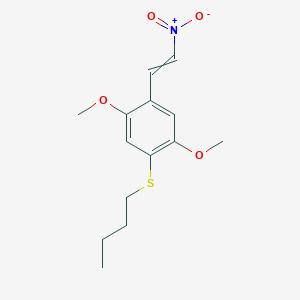
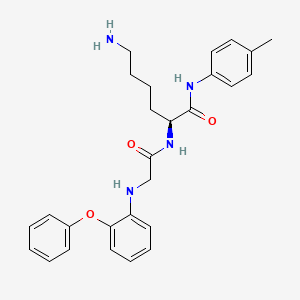

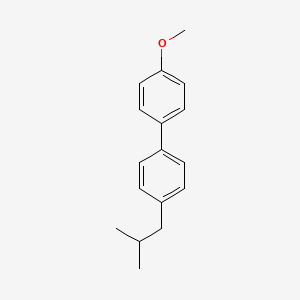
silane](/img/structure/B12605723.png)
